molecular formula C24H25N3O5 B3296724 2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide CAS No. 894001-65-1

2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

Cat. No. B3296724
CAS RN: 894001-65-1
M. Wt: 435.5 g/mol
InChI Key: BMODYTVCHJOMFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, carbamoyl, and indole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzodioxole and indole groups are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carbamoyl group can participate in hydrolysis and condensation reactions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. Compounds with similar structures are often studied for their potential uses in medicine, materials science, and other fields .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-26(4-2)22(28)14-27-13-18(17-7-5-6-8-19(17)27)23(29)24(30)25-12-16-9-10-20-21(11-16)32-15-31-20/h5-11,13H,3-4,12,14-15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMODYTVCHJOMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide
Reactant of Route 6
Reactant of Route 6
2-[3-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]-N,N-diethylacetamide

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